{(5E)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Description
2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound that features an indole moiety, a thiazolidinone ring, and an acetic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C16H14N2O3S2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[(5E)-5-[(1,2-dimethylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H14N2O3S2/c1-9-11(10-5-3-4-6-12(10)17(9)2)7-13-15(21)18(8-14(19)20)16(22)23-13/h3-7H,8H2,1-2H3,(H,19,20)/b13-7+ |
InChI Key |
XUQRWHIGPYDBHP-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, which involves the reaction of an indole-3-aldehyde derivative with a thiazolidinone derivative in the presence of a base catalyst . The reaction is usually carried out in an aqueous medium at room temperature to ensure eco-friendly conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of indole derivatives .
Scientific Research Applications
2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidinone ring can interact with nucleophilic sites in proteins, leading to enzyme inhibition or activation . These interactions can affect various cellular pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Thiazolidinediones: A class of compounds with a thiazolidinone ring, used as anti-diabetic agents.
Sulindac: A non-steroidal anti-inflammatory drug with a similar sulfoxide group.
Uniqueness
2-[(5E)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its combination of an indole moiety, a thiazolidinone ring, and an acetic acid group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
